(1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol
Description
(1S,2S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-ol is a chiral β-amino alcohol derivative characterized by a fluorinated aromatic ring and a methyl substituent. Its stereospecific configuration (1S,2S) is critical for biological interactions, as enantiomers often exhibit divergent pharmacological profiles.
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-6-3-4-8(11)5-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m0/s1 |
InChI Key |
GHBOXTGMSHFFIG-OIBJUYFYSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)[C@@H]([C@H](C)O)N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C(C)O)N |
Origin of Product |
United States |
Preparation Methods
Asymmetric Amino Alcohol Synthesis
One common approach involves asymmetric reduction or addition reactions to a prochiral intermediate:
- Starting Materials: 5-fluoro-2-methylbenzaldehyde or derivatives serve as the aromatic precursor.
- Chiral Catalysts or Auxiliaries: Use of chiral catalysts (e.g., chiral ligands with transition metals) or chiral auxiliaries to induce stereoselectivity during the formation of the amino alcohol.
- Reductive Amination or Epoxide Opening: The amino group introduction can be achieved via reductive amination of the aldehyde intermediate or nucleophilic ring-opening of epoxides derived from the prochiral precursors.
Example Synthesis Pathway
Radiosynthesis Adaptations
Research on fluorine-18 labeled analogs of β-blockers with similar propanolamine moieties has demonstrated efficient synthetic methodologies adaptable for this compound:
- Use of a versatile intermediate such as 3-(1-(benzyloxy)propan-2-yl)-2-oxooxazolidin-5-yl)methyl 4-methylbenzenesulfonate enables conjugation to various phenyl cores.
- Radiolabeling with fluorine-18 is achieved in under one hour with high radiochemical and enantiomeric purity, indicating the robustness of the synthetic approach for fluorinated propanolamines.
Comparative Data Table of Preparation Parameters
| Parameter | Description/Value | Notes |
|---|---|---|
| Molecular Formula | C10H14FNO | Reflects fluoro-substituted amino alcohol |
| Molecular Weight | 183.22 g/mol | |
| Key Intermediate | 5-fluoro-2-methylbenzaldehyde derivatives | Aromatic precursor |
| Chiral Induction Method | Asymmetric catalysis or chiral auxiliary | Critical for (1S,2S) stereochemistry |
| Amino Group Introduction | Reductive amination or epoxide ring opening | Efficient and stereoselective |
| Enantiomeric Purity | >99% (reported in fluorine-18 analogs) | Verified by chiral chromatography |
| Radiochemical Yield (for 18F) | 20-24% (uncorrected for decay) | Indicates synthetic efficiency in related systems |
| Purification Techniques | Chiral chromatography, crystallization | Ensures stereochemical purity |
Research Findings and Optimization Notes
- The stereoselective synthesis of (1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol requires careful control of reaction conditions, such as temperature, solvent, and catalyst choice, to maximize yield and enantiomeric excess.
- The use of chiral oxazolidinone intermediates has been shown to facilitate high stereocontrol in related β-blocker syntheses, suggesting their utility in this compound’s preparation.
- Radiolabeling studies with fluorine-18 analogs demonstrate that the synthetic route is adaptable for producing isotopically labeled compounds for imaging or tracer studies, which underscores the method’s versatility.
- Further optimization may involve exploring alternative chiral catalysts or biocatalytic methods to improve sustainability and reduce steps.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amines.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
Research indicates that (1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol may exhibit biological activity relevant to treating neurological disorders. The compound's ability to interact with neurotransmitter receptors suggests it could modulate signaling pathways involved in neurotransmission, making it a candidate for drug development targeting conditions such as depression or anxiety disorders .
Case Studies:
Several studies have explored the pharmacological effects of related compounds. For instance, investigations into similar fluorinated amino alcohols have shown promising results in enhancing cognitive function and mood stabilization in animal models. These findings underscore the need for further exploration of (1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol in clinical settings.
Organic Synthesis
Chiral Building Block:
As a chiral compound, (1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol serves as an important building block in the synthesis of other pharmaceuticals and biologically active molecules. Its chirality can be exploited to produce enantiomerically pure compounds, which are critical in drug formulation to ensure efficacy and minimize side effects .
Synthetic Pathways:
The synthesis of this compound typically involves multi-step reactions that include the introduction of the fluorinated aromatic ring and the formation of the amino alcohol structure. Such synthetic methodologies are crucial for scaling up production for research and commercial applications.
Cosmetic Formulations
Potential Use in Cosmetics:
Emerging research has suggested that compounds like (1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol could be utilized in cosmetic formulations due to their biocompatibility and potential skin benefits. The presence of an amino group may enhance skin hydration and improve the stability of formulations .
Formulation Studies:
Experimental designs have been employed to evaluate the effectiveness of various formulations incorporating similar compounds. These studies often assess parameters such as consistency, moisturizing properties, and sensory effects on skin application .
Summary Table
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Potential treatment for neurological disorders; interacts with neurotransmitter receptors. |
| Organic Synthesis | Serves as a chiral building block for synthesizing enantiomerically pure compounds. |
| Cosmetic Formulations | Possible inclusion in skincare products for enhanced hydration and stability. |
Mechanism of Action
The mechanism by which (1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s chiral nature allows it to interact selectively with these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Inferences are based on substituent effects.
Biological Activity
(1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol is a chiral β-amino alcohol with a unique molecular structure characterized by the presence of a fluorine atom on the aromatic ring. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : CHFNO
- Molecular Weight : 183.22 g/mol
- CAS Number : 1269774-21-1
- Structural Features : The compound contains both an amino group and a hydroxyl group, contributing to its reactivity and potential biological interactions.
Biological Activity Overview
The biological activity of (1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol has been explored in various studies, highlighting its potential as an antimicrobial and therapeutic agent.
Antimicrobial Activity
Recent research has indicated that compounds similar to (1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structural characteristics can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | MIC (mg/mL) | Activity |
|---|---|---|
| Compound A | 0.0039 | Effective against S. aureus |
| Compound B | 0.0195 | Effective against E. coli |
| Compound C | 0.0048 | Effective against C. albicans |
The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds against specific pathogens, suggesting that (1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol could possess similar antimicrobial properties due to its structural analogies.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of (1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol. The MTT assay results demonstrated varying degrees of cytotoxicity across different cell lines, including HeLa cells.
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HeLa | 25 | Moderate cytotoxicity observed |
| MCF7 | 30 | Lower cytotoxicity compared to HeLa |
These findings suggest that while the compound exhibits some level of cytotoxicity, it may be selectively toxic to certain cancer cell lines, which could be beneficial for therapeutic applications.
The exact mechanism through which (1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its action may involve:
- Inhibition of Enzymatic Pathways : The presence of the amino and hydroxyl groups may allow for interaction with key enzymes involved in microbial metabolism.
- Membrane Disruption : Similar compounds have shown the ability to disrupt microbial membranes, leading to cell lysis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that such compounds can induce oxidative stress in microbial cells.
Case Studies
A notable case study involved the synthesis and evaluation of related β-amino alcohols where researchers identified structure–activity relationships that correlate specific functional groups with enhanced biological activity. These studies emphasize the significance of fluorine substitution in increasing antimicrobial efficacy.
Q & A
Basic Research Question
- X-ray Crystallography : Definitive proof of absolute configuration. provides SMILES/InChI data for structurally similar compounds, emphasizing the utility of crystallography for chiral centers .
- Chiral HPLC : Use columns like Chiralpak AD-H with polar organic mobile phases (e.g., hexane:isopropanol) to resolve enantiomers. Retention times can be cross-validated with synthetic standards.
- Optical Rotation : Compare experimental [α]D values with literature data (e.g., lists optical activity for fluorinated amino alcohols) .
What strategies resolve contradictions in 1^11H NMR data during structural characterization?
Advanced Research Question
Contradictions may arise from solvent effects, diastereotopic protons, or dynamic processes:
- Variable Temperature NMR : Identify broadening signals due to conformational exchange (e.g., reports H NMR at 500 MHz with coupling constants for fluorinated analogs) .
- COSY/NOESY : Resolve overlapping peaks and assign stereochemistry via through-space interactions.
- Deuteration Studies : Replace exchangeable protons (e.g., -OH, -NH) with deuterium to simplify splitting patterns.
How can enantiomeric excess (ee) be optimized in asymmetric synthesis?
Advanced Research Question
- Catalyst Screening : Test chiral ligands (e.g., BINAP, salen) for transition-metal catalysis. uses N-alkylation with chiral auxiliaries to control stereochemistry .
- Reaction Monitoring : Use inline FTIR or HPLC to track ee during synthesis. Adjust parameters (temperature, solvent polarity) iteratively.
- Kinetic Resolution : Leverage differential reaction rates of enantiomers (e.g., enzymatic catalysis with lipases).
What safety precautions are critical when handling this compound in the lab?
Basic Research Question
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles ( emphasize skin/eye irritation risks) .
- Ventilation : Use fume hoods to avoid inhalation ( notes acute toxicity via inhalation) .
- Storage : Keep at 2–8°C in airtight containers ( recommends dry, cool storage to prevent degradation) .
How can diastereomeric impurities in the final product be quantified?
Advanced Research Question
- HPLC-MS with Chiral Columns : Separate diastereomers using a C18 column (e.g., Agilent Zorbax) paired with MS detection. ’s characterization of fluorinated amino alcohols via retention times and mass fragmentation supports this approach .
- NMR Titration : Integrate diagnostic proton signals (e.g., -NH or aromatic protons) to estimate impurity levels.
- Dynamic Kinetic Resolution : Reprocess the crude product under conditions favoring equilibration (e.g., acidic/basic media).
What computational methods predict the compound’s physicochemical properties?
Advanced Research Question
- DFT Calculations : Optimize geometry and calculate dipole moments/pKa ( provides InChI strings for molecular modeling) .
- LogP Prediction : Use software like MarvinSketch or ACD/Labs to estimate partition coefficients ( reports LogP for fluorinated analogs) .
- Solubility Modeling : Apply Hansen solubility parameters to identify optimal solvents for crystallization.
How does the fluorine substituent influence the compound’s reactivity and stability?
Advanced Research Question
- Electron-Withdrawing Effects : Fluorine increases electrophilicity at the benzylic position, affecting nucleophilic substitution ( shows coupling in NMR) .
- Metabolic Stability : Fluorine reduces oxidative metabolism, enhancing bioavailability (’s fluorinated pyrimidine analogs highlight this property) .
- Photostability : Monitor UV degradation under accelerated light exposure (λ = 254 nm).
What are the challenges in scaling up the synthesis from milligram to gram scale?
Advanced Research Question
- Purification : Transition from flash chromatography to recrystallization or distillation. ’s protocols for amino alcohol purification are scalable .
- Exotherm Management : Use jacketed reactors with temperature control for exothermic steps (e.g., reductions).
- Byproduct Formation : Optimize stoichiometry and reaction time to minimize side products (e.g., over-alkylation).
How can the compound’s biological activity be rationally modified via structural analogs?
Advanced Research Question
- SAR Studies : Synthesize analogs with varied substituents (e.g., ’s pyridyl derivatives) to assess activity .
- Docking Simulations : Model interactions with target proteins (e.g., enzymes or receptors) using AutoDock Vina.
- Fluorine Scanning : Replace hydrogen with fluorine at strategic positions to modulate binding affinity (see for fluorophenyl analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
